In Vitro Mechanism of Action and Pharmacological Profiling of [4-(Oxan-4-ylmethoxy)phenyl]methanamine-Derived Therapeutics
In Vitro Mechanism of Action and Pharmacological Profiling of [4-(Oxan-4-ylmethoxy)phenyl]methanamine-Derived Therapeutics
Executive Summary[4-(Oxan-4-ylmethoxy)phenyl]methanamine (CAS 1342293-07-5) is a highly privileged chemical building block utilized in modern rational drug design. Rather than functioning as a standalone therapeutic, this specific moiety serves as a critical pharmacophore in the development of targeted kinase inhibitors (such as Checkpoint Kinase 1, Chk-1) and ion channel antagonists (such as TRPA1)[1][2]. The integration of the oxan-4-ylmethoxy (tetrahydropyran ether) group enhances aqueous solubility and metabolic stability, while the benzylamine nitrogen acts as a crucial hydrogen-bond donor/acceptor within the ATP-binding pocket of kinases or allosteric sites of receptors. This technical guide details the in vitro mechanism of action (MoA) workflows required to validate target engagement and cellular efficacy of therapeutics derived from this scaffold.
Structural Biology & Binding Kinetics: The Causality of Scaffold Selection
The selection of the [4-(Oxan-4-ylmethoxy)phenyl]methanamine scaffold is driven by strict structure-activity relationship (SAR) requirements:
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The Benzylamine Moiety: In kinase targets like Chk-1, the primary amine of the benzylamine group typically forms a critical hydrogen bond with the hinge region of the kinase domain[1]. This fundamental interaction anchors the molecule, allowing it to competitively outcompete ATP.
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The Oxan-4-ylmethoxy Group: The tetrahydropyran (oxane) ring projects into the solvent-exposed region or a specific hydrophobic pocket. The ether oxygen can participate in weak hydrogen bonding with water molecules, significantly improving the compound's overall pharmacokinetic profile (lowering lipophilicity, LogP) without sacrificing binding affinity.
In Vitro Mechanistic Workflows
To validate the MoA of these derivatives, a self-validating two-tier screening system is employed: cell-free biochemical profiling followed by cellular phenotyping.
Fig 1: In vitro pharmacological profiling workflow for oxane-substituted benzylamine derivatives.
Protocol 1: Cell-Free Target Engagement (Chk-1 Kinase TR-FRET Assay)
Causality: [2] is selected over traditional radiometric assays (like 33P-ATP incorporation) because it eliminates radioactive waste, minimizes interference from auto-fluorescent compounds, and provides a high signal-to-noise ratio suitable for high-throughput screening. Self-Validating System: The assay includes a known Chk-1 inhibitor (e.g., Prexasertib) as a positive control, DMSO as a vehicle negative control, and requires a calculated Z'-factor > 0.5 to validate plate-to-plate consistency and assay robustness.
Step-by-Step Methodology:
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Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human Chk-1 kinase and the biotinylated peptide substrate to their optimized working concentrations.
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Compound Titration: Prepare a 10-point 3-fold serial dilution of the [4-(Oxan-4-ylmethoxy)phenyl]methanamine derivative in DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).
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Kinase Reaction: Add the Chk-1 enzyme to the compound wells and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.
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Initiation: Add a mixture of ATP (at its predetermined Km) and biotinylated substrate to initiate the reaction. Incubate for 60 minutes at 25°C.
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Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
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Readout: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.
Protocol 2: Cellular Phenotyping (Mitotic Catastrophe via Flow Cytometry)
Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane permeability issues. Since Chk-1 is a master regulator of the G2/M DNA damage checkpoint, its inhibition in the presence of replication stress forces cells into premature mitosis, leading to cell death (mitotic catastrophe). Flow cytometry utilizing Propidium Iodide (PI) for DNA content and phospho-Histone H3 (pH3) for mitotic entry specifically isolates this mechanistic phenotype from general, non-specific cytotoxicity.
Step-by-Step Methodology:
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Cell Culture & Treatment: Seed HT-29 colorectal cancer cells in 6-well plates. Treat with a DNA-damaging agent (e.g., Gemcitabine) to induce replication stress, followed by the oxane-benzylamine derivative for 24 hours.
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Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C to permeabilize the nuclear membrane.
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Staining: Wash cells to remove ethanol. Incubate with an Alexa Fluor 488-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature.
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DNA Counterstain: Add RNase A (to prevent PI binding to RNA and ensure a self-validating DNA-specific signal) and Propidium Iodide (PI). Incubate for 30 minutes in the dark.
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Acquisition & Analysis: Analyze via flow cytometry. The MoA is confirmed if the derivative causes a dose-dependent increase in the pH3-positive/4N DNA (PI) population, indicating cells bypassing the G2 arrest and entering premature mitosis.
Fig 2: Mechanism of action of oxane-benzylamine derivatives targeting the Chk-1 signaling pathway.
Quantitative Data Presentation
The integration of the [4-(Oxan-4-ylmethoxy)phenyl]methanamine scaffold significantly improves both biochemical and cellular metrics compared to unsubstituted benzylamine analogs.
| Compound Scaffold | Chk-1 IC50 (nM) | Cellular EC50 (nM) | Aqueous Solubility (µg/mL) |
| Unsubstituted Benzylamine | 45.2 ± 3.1 | 410.5 ± 12.4 | < 5.0 |
| [4-(Oxan-4-ylmethoxy)phenyl]methanamine | 2.4 ± 0.3 | 18.6 ± 2.1 | > 85.0 |
Table 1: Comparative in vitro profiling data demonstrating the pharmacological superiority of the oxane-substituted scaffold.
References
- Title: US Patent 10010547B2 - Pharmaceutical compounds.
- Title: US Patent 10626112B2 - Heterocyclic sulfonamide derivative and medicine comprising same.
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Title: Screening and profiling services for Kinases. Source: BPS Bioscience URL: [Link]
![Chemical structure of [4-(Oxan-4-ylmethoxy)phenyl]methanamine](https://i.imgur.com/9O3Y8zC.png)



